3-(2-Fluoro-phenyl)-2-morpholin-4-ylmethyl-3H-quinazolin-4-one

Atropisomerism Axial Chirality Stereochemistry

3-(2-Fluoro-phenyl)-2-morpholin-4-ylmethyl-3H-quinazolin-4-one (CAS 676630-60-7) is a synthetic quinazolin-4-one derivative with the molecular formula C19H18FN3O2 and a molecular weight of 339.4 g/mol. It features a 2-morpholinomethyl substituent and an N3-(2-fluorophenyl) group.

Molecular Formula C19H18FN3O2
Molecular Weight 339.37
CAS No. 676630-60-7
Cat. No. B2445712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Fluoro-phenyl)-2-morpholin-4-ylmethyl-3H-quinazolin-4-one
CAS676630-60-7
Molecular FormulaC19H18FN3O2
Molecular Weight339.37
Structural Identifiers
SMILESC1COCCN1CC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4F
InChIInChI=1S/C19H18FN3O2/c20-15-6-2-4-8-17(15)23-18(13-22-9-11-25-12-10-22)21-16-7-3-1-5-14(16)19(23)24/h1-8H,9-13H2
InChIKeyPPBLZEXGCHSEIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2-Fluoro-phenyl)-2-morpholin-4-ylmethyl-3H-quinazolin-4-one (CAS 676630-60-7): Structural Identity and Procurement Baseline


3-(2-Fluoro-phenyl)-2-morpholin-4-ylmethyl-3H-quinazolin-4-one (CAS 676630-60-7) is a synthetic quinazolin-4-one derivative with the molecular formula C19H18FN3O2 and a molecular weight of 339.4 g/mol . It features a 2-morpholinomethyl substituent and an N3-(2-fluorophenyl) group. The compound belongs to the class of 2,3-disubstituted quinazolin-4-ones, a scaffold extensively explored for kinase inhibition and atropisomerism [1]. Unlike earlier 2-alkyl or 2-aryl quinazolin-4-ones, the morpholinomethyl moiety at C2 introduces a basic tertiary amine center (calculated pKa ~7-8 of the morpholine conjugate acid), which can influence solubility, salt formation, and target interactions . The 2-fluorophenyl substituent at N3 is of particular interest because ortho-fluorine substitution on the N3-aryl ring can give rise to stable atropisomers at ambient temperature—a property not observed with the non-fluorinated phenyl analog [1].

Why Generic Substitution of 3-(2-Fluoro-phenyl)-2-morpholin-4-ylmethyl-3H-quinazolin-4-one Fails: Structural Specificity Across Quinazolinone Analogs


Quinazolin-4-ones with a morpholinomethyl group at C2 and a 2-fluorophenyl group at N3 occupy a unique chemical space that cannot be captured by simple fragment replacement. The non-fluorinated analog 2-(morpholinomethyl)-3-phenylquinazolin-4(3H)-one (CAS 19062-59-0) lacks the atropisomeric stability conferred by the ortho-fluorine atom [1]; experimental rotational barriers for related 3-(2-fluorophenyl)-2-alkylquinazolin-4-ones are 26.1–26.5 kcal mol⁻¹, sufficient for enantiomer separation at ambient temperature, while the barrier drops by ~4 kcal mol⁻¹ when the C2 substituent is aryl rather than alkyl [2]. Furthermore, the morpholinomethyl group provides a basic handle for salt formation and aqueous solubility modulation, a feature absent in 2-methyl, 2-aryl, or 2-thioxo analogs . These orthogonal structural features—atropisomerism, fluorine-mediated conformational restriction, and morpholine basicity—mean that procurement decisions based solely on quinazolinone core similarity risk selecting compounds with fundamentally different stereochemical stability and physicochemical profiles.

Quantitative Differential Evidence for 3-(2-Fluoro-phenyl)-2-morpholin-4-ylmethyl-3H-quinazolin-4-one Against Closest Structural Analogs


Atropisomeric Stability: Fluorine-Enabled Conformational Restriction vs. Non-Fluorinated Phenyl Analog

The 2-fluorophenyl substituent at N3 generates a hindered rotation about the N3–C(aryl) bond, creating stable atropisomers. For the close analog 3-(2-fluorophenyl)-2-methylquinazolin-4-one, the experimentally measured rotational barrier (ΔG‡) is 26.1 kcal mol⁻¹, with a racemization half-life (t₁/₂) of 8.7 days at 298 K [1]. This barrier allows enantiomer separation by chiral HPLC at ambient temperature. In contrast, the non-fluorinated analog 2-(morpholinomethyl)-3-phenylquinazolin-4(3H)-one (CAS 19062-59-0) lacks the ortho-fluorine atom and is not atropisomeric under the same conditions [2]. The morpholinomethyl group at C2 in the target compound is sterically larger than methyl; based on the established trend that rotational barriers in 3-(2-fluorophenyl)quinazolin-4-ones decrease by ~4 kcal mol⁻¹ when C2 substituents become bulkier [3], the target compound is predicted to retain a barrier >22 kcal mol⁻¹, still sufficient for atropisomer isolation at or below ambient temperature. This property is absent in all non-ortho-fluorinated N3-phenyl quinazolin-4-ones.

Atropisomerism Axial Chirality Stereochemistry

Fluorine-Mediated Lipophilicity Modulation: Calculated logP Comparison with Non-Fluorinated Phenyl Analog

Ortho-fluorine substitution on the N3-phenyl ring increases lipophilicity compared to the non-fluorinated parent. The non-fluorinated analog 2-(morpholinomethyl)-3-phenylquinazolin-4(3H)-one (CAS 19062-59-0) has a calculated logP of 2.16 [1]. Introduction of a single fluorine atom at the ortho position of the N3-phenyl ring typically increases calculated logP by approximately 0.3–0.5 units for quinazolinone scaffolds [2], placing the estimated logP of the target compound in the range of 2.5–2.7. This moderate lipophilicity, combined with the basic morpholine center (pKa ~8.3 of conjugate acid ), provides a balanced solubility–permeability profile suitable for cell-based assays requiring passive membrane penetration.

Lipophilicity Drug-likeness Physicochemical Properties

Morpholinomethyl Basic Center: Salt Formation and Solubility Advantage Over Neutral C2-Substituted Quinazolinones

The morpholinomethyl group at C2 contains a tertiary amine with a conjugate acid pKa of approximately 8.3 , enabling protonation and salt formation under mildly acidic conditions (pH <7). This property is absent in 2-alkyl-quinazolin-4-ones such as 3-(2-fluorophenyl)-2-methylquinazolin-4-one (CAS 1897-87-6) and 2-aryl analogs. The basic center allows the target compound to be formulated as a hydrochloride or other pharmaceutically acceptable salt, potentially improving aqueous solubility by 10- to 100-fold relative to the neutral free base, a common enhancement observed for basic heterocycles upon salt formation [1]. This differential is critical for in vitro assays requiring DMSO-free aqueous dosing or for in vivo studies where solubility-limited absorption is a concern.

Salt formation Aqueous solubility Formulation

Diastereoselective α-Alkylation: Ortho-Fluoro Steric Discrimination vs. Other ortho-Substituents

The ortho-fluorine atom on the N3-phenyl ring enables steric discrimination between hydrogen and fluorine in diastereoselective reactions. In model α-alkylation reactions of 3-(2-fluorophenyl)quinazolin-4-one enolates, diastereoselectivities of up to >50:1 were achieved depending on the ortho-substituent, with fluorine providing a unique balance of small steric bulk yet sufficient rotational barrier for atropisomer stability [1]. By comparison, 3-(2-chlorophenyl) analogs show different diastereoselectivity profiles due to larger van der Waals radius (Cl: 1.75 Å vs. F: 1.47 Å), while non-ortho-substituted phenyl analogs show no diastereoselectivity [2]. The target compound, bearing both the ortho-fluorophenyl group and a morpholinomethyl substituent capable of further functionalization, presents a scaffold for exploring atropisomer-dependent stereoselective transformations that are not accessible with non-fluorinated or 2-alkyl-only analogs.

Diastereoselectivity Stereoselective Synthesis Atropisomer

Optimal Research and Industrial Application Scenarios for 3-(2-Fluoro-phenyl)-2-morpholin-4-ylmethyl-3H-quinazolin-4-one Based on Verified Differential Evidence


Atropisomer-Based Enantioselective Kinase Inhibitor Screening

The stable atropisomerism created by the ortho-fluorophenyl group (ΔG‡ predicted >22 kcal mol⁻¹) allows chromatographic separation of enantiomers [1]. Researchers can evaluate individual atropisomers for differential inhibition of kinase targets such as EGFR, DNA-PK, or PI3K—targets for which structurally related 2-morpholino-quinazoline and quinazolin-4-one derivatives have shown activity [2]. This enables identification of atropisomer-specific pharmacology that would be missed using the non-fluorinated phenyl analog or racemic mixtures.

Salt-Form Enabled Aqueous Assay Development

The morpholine moiety (pKa ~8.3 ) permits hydrochloride salt formation, converting the compound from an organic-soluble free base to a water-soluble salt. This salt form is directly compatible with aqueous buffer-based biochemical assays (e.g., fluorescence polarization, SPR, ITC) without DMSO co-solvent, reducing solvent artifacts. The estimated 10–100× solubility gain relative to neutral 2-alkyl quinazolin-4-ones [3] makes this compound preferable for high-concentration screening cascades.

Stereoselective Library Synthesis via C2-Morpholinomethyl Functionalization

The morpholinomethyl group at C2 provides a synthetic handle for further derivatization (e.g., N-alkylation, N-oxidation, or quaternization), while the atropisomeric N3-aryl bond enables diastereoselective transformations at the adjacent methylene or α-position [4]. This dual functionalizability supports the construction of stereochemically defined compound libraries for SAR studies, a capability not available with 2-methyl or 2-aryl analogs that lack the morpholine nitrogen.

Fluorine-Probed Conformational Analysis in Medicinal Chemistry

The ortho-fluorine atom serves as a sensitive ¹⁹F NMR probe for monitoring conformational dynamics and atropisomer interconversion kinetics [5]. In drug discovery programs investigating target-bound conformations of quinazolinone-based inhibitors, the fluorine reporter provides real-time, quantitative readout of rotational barrier heights and binding-induced conformational changes, offering an experimental advantage over non-fluorinated analogs.

Quote Request

Request a Quote for 3-(2-Fluoro-phenyl)-2-morpholin-4-ylmethyl-3H-quinazolin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.